REACTION_CXSMILES
|
[CH3:1][NH:2][C:3]([N:5]([C:11]1[CH:16]=[CH:15][C:14]([C:17]([F:20])([F:19])[F:18])=[CH:13][CH:12]=1)[CH2:6][CH2:7][C:8](O)=[O:9])=[O:4].Cl.C(O)(=O)C>O>[CH3:1][N:2]1[C:8](=[O:9])[CH2:7][CH2:6][N:5]([C:11]2[CH:16]=[CH:15][C:14]([C:17]([F:20])([F:19])[F:18])=[CH:13][CH:12]=2)[C:3]1=[O:4]
|
Name
|
N-(methylcarbamoyl)-N-(4-trifluoromethylphenyl)-β-alanine
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
CNC(=O)N(CCC(=O)O)C1=CC=C(C=C1)C(F)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed
|
Type
|
TEMPERATURE
|
Details
|
with heating for 2 hours
|
Duration
|
2 h
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
FILTRATION
|
Details
|
The deposited crystals were recovered by filtration with suction
|
Type
|
CUSTOM
|
Details
|
recrystallized from ethyl acetate-n-hexane
|
Name
|
|
Type
|
product
|
Smiles
|
CN1C(N(CCC1=O)C1=CC=C(C=C1)C(F)(F)F)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.38 g | |
YIELD: PERCENTYIELD | 90.1% | |
YIELD: CALCULATEDPERCENTYIELD | 88.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |